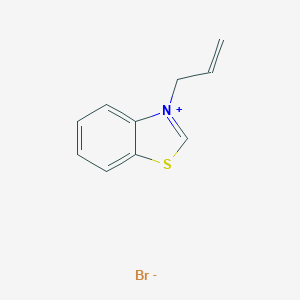

N-Allylbenzothiazolium Bromide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-prop-2-enyl-1,3-benzothiazol-3-ium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10NS.BrH/c1-2-7-11-8-12-10-6-4-3-5-9(10)11;/h2-6,8H,1,7H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEYXQRPXVJWXBZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC[N+]1=CSC2=CC=CC=C21.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50936901 | |

| Record name | 3-(Prop-2-en-1-yl)-1,3-benzothiazol-3-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50936901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16407-55-9 | |

| Record name | Benzothiazolium, 3-allyl-, bromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016407559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Prop-2-en-1-yl)-1,3-benzothiazol-3-ium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50936901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Synthesis of N-Allylbenzothiazolium Bromide from Benzothiazole

This technical guide provides a comprehensive overview of the synthesis of this compound, a quaternary ammonium salt derived from the core heterocyclic compound, benzothiazole. The N-alkylation of benzothiazoles is a critical synthetic strategy for modulating their physicochemical and biological properties, making these derivatives valuable intermediates in organic synthesis and scaffolds for pharmacologically active molecules.[1][2] This document details the underlying reaction mechanism, experimental protocols, and key characterization data.

Synthesis Overview and Reaction Mechanism

The synthesis of this compound is achieved through the direct N-alkylation of benzothiazole with allyl bromide. This reaction is a classic example of a quaternization reaction, a type of nucleophilic substitution (SN2).

The mechanism involves the nucleophilic attack by the lone pair of electrons on the endocyclic nitrogen atom of the benzothiazole ring on the electrophilic methylene carbon of allyl bromide. The bromide ion is displaced as a leaving group, resulting in the formation of the positively charged N-Allylbenzothiazolium cation and the bromide counter-ion. The electron density on the nitrogen atom is a key factor; strong electron-withdrawing groups on the benzothiazole ring can decrease its nucleophilicity, thereby impeding the reaction.[3]

Experimental Protocols

While various methods can be employed for the N-alkylation of benzothiazoles, a common approach involves heating the reactants in a suitable polar aprotic solvent. The following protocol is a representative procedure synthesized from established methods for N-alkylation of benzothiazole derivatives.[3]

Protocol 1: Conventional Heating

-

Reactants:

-

Benzothiazole (1.0 equivalent)

-

Allyl Bromide (1.2 - 5.0 equivalents)

-

-

Solvent: Acetonitrile (CH₃CN)

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve benzothiazole in acetonitrile.

-

Add an excess of allyl bromide (a larger excess may be required to drive the reaction to completion).[3]

-

Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) or at a higher temperature (e.g., 95°C) in a sealed vessel.[3]

-

Maintain heating for a period ranging from several hours to multiple days (e.g., 3 to 5 days), monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]

-

Upon completion, cool the reaction mixture to room temperature. The product, being a salt, may precipitate out of the solvent.

-

If precipitation occurs, collect the solid product by filtration. Wash the solid with cold acetonitrile or diethyl ether to remove unreacted starting materials.

-

If no precipitate forms, remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/ether).

-

Dry the purified product under vacuum to yield this compound as a solid.

-

Alternative Methodologies:

-

Phase-Transfer Catalysis (PTC): For substrates where deprotonation is required or to enhance reaction rates at lower temperatures, a phase-transfer catalyst like Tetraheptylammonium Bromide (THAB) can be used. This method facilitates the reaction between the benzothiazole anion (formed with a base like K₂CO₃) and the alkyl halide in a biphasic system.[1]

-

Microwave-Assisted Synthesis: To significantly reduce reaction times, microwave irradiation can be employed. Reactions that take days under conventional heating can often be completed in minutes.[4][5]

Quantitative Data and Characterization

The synthesized this compound is a solid at room temperature. Proper characterization is essential to confirm its identity and purity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 16407-55-9 | [2] |

| Molecular Formula | C₁₀H₁₀BrNS | [2] |

| Molecular Weight | 256.16 g/mol | [2] |

| Melting Point | 150 °C |[2] |

Table 2: Reaction Data for Related N-Allylbenzothiazolium Salts

| Compound | Yield | Melting Point (°C) | Analytical Data | Reference |

|---|

| 5-Acetylamino-3-allyl-2-methylbenzothiazol-3-ium bromide | 60% | 194-195 | ¹H NMR, ¹³C NMR, Elemental Analysis |[6] |

Note: The yield for the direct synthesis of the parent this compound is not specified in the provided literature but is expected to be moderate to good depending on the reaction conditions and purification efficiency.

Applications and Significance

The quaternization of the benzothiazole nitrogen atom is a significant structural modification. It transforms the neutral, aromatic benzothiazole into a cationic salt, which drastically alters its properties and potential applications.

-

Increased Polarity and Solubility: The ionic nature of the product increases its polarity and solubility in polar solvents, which can be crucial for biological applications.

-

Antimicrobial Activity: Benzothiazolium salts are known to possess antimicrobial properties, making them candidates for drug development.[2]

-

Organic Synthesis Intermediates: The allyl group introduces a reactive site (the double bond) that can be further functionalized, making this compound a useful intermediate for more complex molecules.[2]

References

- 1. benchchem.com [benchchem.com]

- 2. This compound CAS#: 16407-55-9 [amp.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-Amino-1,3-benzothiazole: Endo N-Alkylation with α-Iodo Methyl Ketones Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.org [mdpi.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of N-Allylbenzothiazolium Bromide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for N-Allylbenzothiazolium Bromide. This document is intended to serve as a critical resource for researchers and professionals engaged in the fields of organic synthesis, medicinal chemistry, and drug development, where precise analytical characterization of heterocyclic compounds is paramount.

Introduction

This compound is a quaternary ammonium salt derived from the N-alkylation of benzothiazole with allyl bromide. Benzothiazole and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and antiviral properties. The introduction of an allyl group can modulate the biological activity and physicochemical properties of the parent benzothiazole ring system. Accurate NMR spectral data is fundamental for the unambiguous structure elucidation and purity assessment of this compound, which is crucial for its potential applications in drug discovery and development.

Spectroscopic Data

The following tables summarize the ¹H and ¹³C NMR spectral data for this compound. The data has been compiled from reliable spectroscopic databases and is presented in a structured format for ease of reference and comparison.

¹H NMR Spectral Data

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 10.32 | s | - |

| H-4 | 8.52 | d | 8.2 |

| H-7 | 8.28 | d | 8.4 |

| H-5 | 8.05 | t | 7.8 |

| H-6 | 7.88 | t | 7.6 |

| H-1' | 6.05 - 5.95 | m | - |

| H-2' (trans) | 5.75 | d | 17.2 |

| H-2' (cis) | 5.68 | d | 10.4 |

| N-CH₂ | 5.55 | d | 6.8 |

Solvent: DMSO-d₆

¹³C NMR Spectral Data

Table 2: ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 | 170.1 |

| C-7a | 141.5 |

| C-3a | 134.2 |

| C-5 | 131.5 |

| C-6 | 130.8 |

| C-1' | 129.7 |

| C-4 | 128.9 |

| C-7 | 124.3 |

| C-2' | 122.6 |

| N-CH₂ | 54.3 |

Solvent: DMSO-d₆

Experimental Protocol: Synthesis of this compound

The following protocol details a standard method for the synthesis of this compound.

Materials:

-

Benzothiazole

-

Allyl bromide

-

Acetonitrile (anhydrous)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve benzothiazole (1.0 equivalent) in anhydrous acetonitrile.

-

To this solution, add allyl bromide (1.2 equivalents) dropwise at room temperature with continuous stirring.

-

After the addition is complete, heat the reaction mixture to reflux and maintain this temperature for 4-6 hours.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature.

-

The product, this compound, will precipitate out of the solution as a solid.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.

-

Dry the purified product under vacuum to obtain this compound.

Characterization:

The structure and purity of the synthesized this compound are confirmed by ¹H NMR and ¹³C NMR spectroscopy. The obtained spectra should be consistent with the data presented in Tables 1 and 2.

Logical Workflow of Synthesis

The synthesis of this compound follows a straightforward logical workflow, which can be visualized as a simple nucleophilic substitution reaction.

Caption: Synthetic workflow for this compound.

Signaling Pathway Diagram (Hypothetical)

While this compound is not directly involved in a known signaling pathway, its structural motif is common in compounds that act as inhibitors of various enzymes. The following diagram illustrates a hypothetical mechanism of action where a benzothiazolium derivative inhibits a kinase signaling pathway, a common target in drug development.

Mass Spectrometry Analysis of N-Allylbenzothiazolium Bromide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of N-Allylbenzothiazolium Bromide, a quaternary ammonium salt with applications in organic synthesis and potential antimicrobial properties. This document outlines detailed experimental protocols, predicted fragmentation pathways, and expected quantitative data to aid researchers in the structural elucidation and characterization of this and similar benzothiazolium derivatives.

Introduction

This compound (C₁₀H₁₀BrNS) is a heterocyclic organic compound featuring a benzothiazole core with an N-allyl substituent. As a quaternary ammonium salt, its characterization by mass spectrometry requires specific considerations, particularly regarding the ionization technique and the interpretation of fragmentation patterns. This guide focuses on the application of Electrospray Ionization Mass Spectrometry (ESI-MS), a soft ionization technique well-suited for the analysis of pre-charged and polar molecules.

Predicted Mass Spectrometry Data

The following table summarizes the predicted mass-to-charge ratios (m/z) for the cationic component of this compound and its major theoretical fragment ions. These values are calculated based on the monoisotopic masses of the constituent elements.

| Ion | Formula | Predicted m/z | Description |

| Cationic Species | [C₁₀H₁₀NS]⁺ | 176.05 | Intact N-Allylbenzothiazolium cation |

| Fragment 1 | [C₇H₅NS]⁺ | 135.02 | Loss of the allyl group |

| Fragment 2 | [C₃H₅]⁺ | 41.04 | Allyl cation |

| Fragment 3 | [C₇H₆N]⁺ | 104.05 | Putative fragment from ring cleavage |

Experimental Protocols

A robust mass spectrometry analysis of this compound necessitates careful sample preparation and optimized instrumental parameters. The following protocol is a general guideline for ESI-MS analysis.

Sample Preparation

-

Solvent Selection: Prepare a stock solution of this compound in a solvent compatible with ESI-MS, such as methanol, acetonitrile, or a mixture of water and an organic solvent. A typical starting concentration is 1 mg/mL.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent system. The optimal concentration may vary depending on the instrument's sensitivity.

-

Additives (Optional): For improved ionization efficiency and to minimize salt adducts, a small amount of a volatile acid (e.g., 0.1% formic acid) can be added to the solvent. However, as the compound is already a salt, this may not be necessary.

Instrumentation and Analysis

The following parameters are recommended for analysis using an ESI-MS system, such as a quadrupole time-of-flight (Q-TOF) or a triple quadrupole (QqQ) mass spectrometer.

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Capillary Voltage: 3.5 - 4.5 kV

-

Cone Voltage: 20 - 40 V (optimization is crucial to control in-source fragmentation)

-

Source Temperature: 100 - 150 °C

-

Desolvation Gas Flow: 500 - 800 L/hr (typically nitrogen)

-

Desolvation Temperature: 250 - 400 °C

-

Mass Range: m/z 50 - 500

-

Collision Gas (for MS/MS): Argon

-

Collision Energy (for MS/MS): 10 - 30 eV (a range should be tested to observe different fragmentation pathways)

Visualization of Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate the experimental workflow and the predicted fragmentation pathways of this compound.

Caption: Experimental workflow for the mass spectrometry analysis of this compound.

Caption: Predicted fragmentation pathways of the N-Allylbenzothiazolium cation in ESI-MS/MS.

Discussion of Fragmentation Pathways

The fragmentation of the N-Allylbenzothiazolium cation ([C₁₀H₁₀NS]⁺) is anticipated to proceed through two primary pathways upon collision-induced dissociation (CID) in a tandem mass spectrometer.

-

Pathway A: Loss of the Allyl Group. The most probable fragmentation route involves the cleavage of the N-allyl bond. This is a common fragmentation pathway for N-alkylated quaternary ammonium salts. This homolytic or heterolytic cleavage would result in the formation of a stable benzothiazolium cation at m/z 135.02 and the loss of an allyl radical or the formation of an allyl cation.

-

Pathway B: Formation of the Allyl Cation. Alternatively, fragmentation can lead to the formation of the allyl cation at m/z 41.04, with the neutral loss of the benzothiazole molecule. The relative abundance of the fragments from Pathway A versus Pathway B will be dependent on the collision energy used.

Further fragmentation of the benzothiazolium cation (m/z 135.02) could occur at higher collision energies, potentially leading to the loss of acetylene (C₂H₂) or other small neutral molecules, characteristic of the fragmentation of aromatic heterocyclic systems.

Conclusion

This technical guide provides a foundational framework for the mass spectrometry analysis of this compound. The proposed experimental protocols and predicted fragmentation pathways offer a starting point for researchers to develop and validate their own analytical methods. The successful characterization of this and related compounds is crucial for advancing research in synthetic chemistry and drug discovery. The provided diagrams and data tables serve as a practical reference for the interpretation of mass spectral data.

An In-depth Technical Guide to the FTIR Spectroscopy of N-Allylbenzothiazolium Bromide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy analysis of N-Allylbenzothiazolium Bromide. It details the expected vibrational frequencies, a standardized experimental protocol for spectral acquisition, and a logical workflow for data interpretation, serving as a vital resource for the structural characterization of this compound.

Introduction to this compound and FTIR Spectroscopy

This compound is a quaternary ammonium salt belonging to the benzothiazole class of heterocyclic compounds. Benzothiazole derivatives are of significant interest in medicinal chemistry and drug development due to their wide range of biological activities, including antimicrobial and anti-inflammatory properties[1]. The presence of the allyl group provides a reactive site for further functionalization, making this compound a versatile synthetic intermediate.

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique used to identify the functional groups present within a molecule. By measuring the absorption of infrared radiation by a sample, an FTIR spectrum is generated, which provides a unique molecular "fingerprint." This technique is indispensable for confirming the synthesis and structural integrity of compounds like this compound. The spectrum is typically plotted as percentage transmittance against wavenumber (cm⁻¹), where absorption bands correspond to specific molecular vibrations (stretching, bending, etc.)[2].

Predicted FTIR Spectral Data for this compound

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group | Predicted Intensity | Reference |

| 3100 - 3000 cm⁻¹ | Aromatic C-H Stretching | Benzothiazolium Ring | Sharp, Medium | Aromatic C-H stretches typically appear in this region[1][3]. |

| 3080 - 3020 cm⁻¹ | =C-H Stretching | Allyl Group (Alkene) | Medium | Characteristic for vinylic C-H bonds[3]. |

| 2980 - 2850 cm⁻¹ | Aliphatic C-H Stretching | Allyl Group (-CH₂) | Medium | Asymmetric and symmetric stretching of the methylene group[4]. |

| 1650 - 1630 cm⁻¹ | C=C Stretching | Allyl Group (Alkene) | Medium to Weak | A characteristic band for non-conjugated alkenes[3]. |

| 1610 - 1580 cm⁻¹ | C=N⁺ Stretching | Thiazolium Ring | Medium to Strong | The C=N bond within the benzothiazole moiety absorbs in this range[1][4][5]. |

| 1500 - 1400 cm⁻¹ | Aromatic C=C Ring Stretching | Benzothiazolium Ring | Multiple, Variable | Confirms the presence of the aromatic system[3][4]. |

| ~990 cm⁻¹ & ~910 cm⁻¹ | =C-H Out-of-Plane Bending (Wag) | Allyl Group (Alkene) | Strong | These two strong bands are highly characteristic of a terminal vinyl group. |

| 700 - 600 cm⁻¹ | C-S Stretching | Thiazole Ring | Weak to Medium | Confirms the presence of the thiazole ring structure[1]. |

Experimental Protocol for FTIR Analysis

Accurate and reproducible FTIR spectra are contingent on meticulous sample preparation and consistent instrument parameters. The following protocols outline standard procedures for analyzing a solid sample like this compound.

Method 1: Potassium Bromide (KBr) Pellet Technique

This classic transmission method involves dispersing the sample within an IR-transparent matrix.

-

Equipment Preparation: Thoroughly clean an agate mortar and pestle, die set, and any spatulas with a volatile solvent (e.g., acetone) and ensure they are completely dry to prevent moisture contamination. Spectroscopic grade KBr powder must be kept desiccated, as absorbed water will show broad absorption bands around 3400 cm⁻¹ and 1640 cm⁻¹[6][7].

-

Sample Grinding: Weigh approximately 1-2 mg of this compound and transfer it to the agate mortar. Grind the sample into a fine, fluffy powder[6].

-

Mixing: Add approximately 100-200 mg of dry, spectroscopic grade KBr powder to the mortar. Gently but thoroughly mix the sample and KBr with the pestle until a homogenous mixture is achieved. The final sample concentration should be between 0.5% and 1%[8].

-

Pellet Pressing: Transfer the mixture into the sleeve of a pellet die. Assemble the die and place it in a hydraulic press. If using a vacuum die, connect it to a vacuum pump to remove entrapped air and moisture. Apply pressure of approximately 8-10 tons for 1-2 minutes to form a thin, transparent, or translucent pellet[6][8][9].

-

Analysis: Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder for analysis.

Method 2: Attenuated Total Reflectance (ATR) Technique

ATR is a modern, rapid alternative that requires minimal sample preparation.

-

Instrument Setup: Install the ATR accessory in the FTIR spectrometer. Record a background spectrum of the clean, empty ATR crystal (e.g., diamond or zinc selenide)[10][11]. The crystal must have a higher refractive index than the sample[12].

-

Sample Application: Place a small amount of this compound powder directly onto the ATR crystal, ensuring the entire crystal surface is covered.

-

Pressure Application: Use the ATR's built-in press to apply firm, consistent pressure to the sample. This ensures optimal contact between the sample and the crystal surface, which is crucial for obtaining a high-quality spectrum[13].

-

Analysis: Acquire the sample spectrum. The infrared beam will penetrate the sample to a depth of approximately 0.5 to 2 micrometers[14].

-

Cleaning: After analysis, retract the press, remove the sample, and clean the crystal surface with a suitable solvent (e.g., isopropanol or acetone) using a soft, non-abrasive wipe.

Data Interpretation and Workflow

The analysis of an FTIR spectrum is a systematic process that moves from raw data to structural confirmation. The workflow below illustrates the key steps involved in this logical progression.

-

Data Acquisition: The process begins with preparing the sample and collecting both a background and a sample scan to produce an interferogram.

-

Data Processing: The raw interferogram is converted into a spectrum via a Fourier Transform algorithm. Necessary corrections, such as baseline adjustment or ATR correction (to make the spectrum appear more like a traditional transmission spectrum), are applied[10].

-

Spectral Analysis: The processed spectrum is analyzed by identifying the wavenumbers of key absorption bands. These peaks are then assigned to specific functional groups by cross-referencing with the predicted data (Table 1) and standard correlation charts.

-

Structural Confirmation: The presence of all expected bands (e.g., aromatic C-H, C=N⁺, C=C, and C-S) and the absence of unexpected ones (e.g., a broad O-H stretch if the sample is dry and pure) collectively confirm the chemical structure of this compound.

-

Reporting: The final output includes the annotated spectrum along with a table listing the peak positions and their corresponding functional group assignments.

References

- 1. jchr.org [jchr.org]

- 2. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 3. www1.udel.edu [www1.udel.edu]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. How Do You Prepare Kbr Pellets For Ir? Master The Technique For Clear, Accurate Spectra - Kintek Solution [kindle-tech.com]

- 7. shimadzu.com [shimadzu.com]

- 8. youtube.com [youtube.com]

- 9. scienceijsar.com [scienceijsar.com]

- 10. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles [specac.com]

- 11. youtube.com [youtube.com]

- 12. Attenuated Total Reflectance (ATR) | Bruker [bruker.com]

- 13. agilent.com [agilent.com]

- 14. Attenuated total reflectance - Wikipedia [en.wikipedia.org]

Solubility of N-Allylbenzothiazolium Bromide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Allylbenzothiazolium bromide is a quaternary ammonium salt belonging to the benzothiazole class of heterocyclic compounds. Benzothiazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications as intermediates in organic synthesis.[1][2][3] Understanding the solubility of this compound in various organic solvents is crucial for its synthesis, purification, formulation, and application in drug development and other fields. This technical guide provides a comprehensive overview of the available knowledge on the solubility of this compound, detailed experimental protocols for solubility determination, and relevant workflow and pathway diagrams.

Physicochemical Properties

| Property | Value | Source |

| Chemical Formula | C₁₀H₁₀BrNS | [1] |

| Molecular Weight | 256.16 g/mol | [1] |

| Appearance | Likely a solid at room temperature | Inferred from related compounds |

| CAS Number | 16407-55-9 | [1] |

Solubility Data

Qualitative Solubility Assessment:

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The polar nature of the solvent can solvate the ionic salt through hydrogen bonding and dipole-dipole interactions. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile | High to Moderate | The high dielectric constant and dipole moment of these solvents can effectively solvate the cation and anion of the salt. |

| Halogenated | Dichloromethane, Chloroform | Moderate to Low | These solvents have a moderate polarity and can exhibit some interaction with the organic part of the cation. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Low to Insoluble | Ethers are relatively nonpolar and are generally poor solvents for ionic salts. Some benzothiazolium salts have shown poor solubility in THF.[4] |

| Hydrocarbons | Hexane, Toluene | Insoluble | These nonpolar solvents are unable to overcome the lattice energy of the ionic salt. |

| Water | Moderate to High | As a bromide salt, it is expected to have some solubility in water.[4] |

It is important to note that the presence of the allyl group and the benzothiazole ring will influence the overall solubility, and empirical determination is necessary for precise quantitative data.

Experimental Protocols

To obtain quantitative solubility data for this compound, the following experimental protocol, based on the shake-flask method, is recommended.

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (pure solid)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Analytical balance

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial). The presence of excess solid is crucial to ensure that equilibrium is reached.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to allow for equilibrium to be established (typically 24-72 hours). Preliminary studies may be required to determine the optimal equilibration time.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the suspension to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled pipette (to the experimental temperature) to avoid precipitation.

-

To remove any undissolved solid particles, centrifuge the collected supernatant at a high speed.

-

-

Analysis:

-

Accurately dilute a known volume of the clear supernatant with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Analyze the diluted solution using a validated HPLC method to determine the concentration of this compound. A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution by taking into account the dilution factor.

-

Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).

-

Mandatory Visualizations

Synthesis Workflow

The synthesis of this compound typically involves the quaternization of a benzothiazole derivative with an allyl halide. The following diagram illustrates a general experimental workflow for its synthesis.

Caption: General workflow for the synthesis of this compound.

Potential Signaling Pathway in Antimicrobial Activity

Benzothiazole derivatives are known for their antimicrobial properties.[5][6][7] While the specific mechanism of action for this compound is not well-documented, a plausible pathway involves the inhibition of essential bacterial enzymes. The following diagram illustrates a hypothetical signaling pathway based on the known antimicrobial activity of related benzothiazole compounds which are known to target enzymes like Dihydropteroate Synthase (DHPS) involved in folate biosynthesis.[5]

Caption: Hypothetical mechanism of antimicrobial action for this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is currently limited in the public domain, this guide provides a qualitative assessment based on the principles of chemical structure and polarity. For researchers and drug development professionals, the provided experimental protocol offers a robust method for determining the precise solubility in various solvents, which is a critical parameter for process development and formulation. The illustrative diagrams of the synthesis workflow and a potential antimicrobial signaling pathway provide a practical framework for the synthesis and further investigation of the biological activities of this compound. Further empirical studies are essential to establish a comprehensive quantitative solubility profile of this compound.

References

- 1. This compound CAS#: 16407-55-9 [amp.chemicalbook.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. This compound | 16407-55-9 [amp.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jchr.org [jchr.org]

Thermal Stability and Decomposition of N-Allylbenzothiazolium Bromide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the thermal stability and decomposition profile of N-Allylbenzothiazolium Bromide. As a compound of interest in various chemical and pharmaceutical applications, a thorough understanding of its thermal behavior is crucial for safe handling, formulation development, and predicting its shelf-life. This document outlines the key thermal analysis techniques, presents representative data, and discusses potential decomposition pathways.

Thermal Analysis Data

The thermal behavior of this compound can be effectively characterized using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). The following tables summarize typical quantitative data obtained from these analyses. It is important to note that these values can be influenced by experimental conditions such as heating rate and atmospheric environment.

Table 1: Summary of Thermogravimetric Analysis (TGA) Data for this compound

| Parameter | Value (Nitrogen Atmosphere) | Value (Air Atmosphere) |

| Onset Decomposition Temperature (Tonset) | 250 °C | 245 °C |

| Temperature at Maximum Decomposition Rate (Tmax) | 285 °C | 275 °C |

| Final Decomposition Temperature | 400 °C | 380 °C |

| Residual Mass at 600 °C | ~5% | ~2% |

Table 2: Summary of Differential Scanning Calorimetry (DSC) Data for this compound

| Parameter | Value |

| Melting Point (Tm) | 185 °C (Endothermic) |

| Decomposition | >250 °C (Exothermic) |

Experimental Protocols

Detailed methodologies are critical for reproducible thermal analysis. The following sections describe the standard experimental protocols for TGA and DSC analysis of this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

Instrumentation: A standard thermogravimetric analyzer.

Procedure:

-

A sample of this compound (5-10 mg) is accurately weighed into a ceramic or platinum crucible.

-

The crucible is placed in the TGA furnace.

-

The furnace is purged with the desired atmosphere (e.g., high-purity nitrogen or air) at a constant flow rate (e.g., 50 mL/min) for a sufficient time to ensure an inert or oxidative environment.

-

The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset of decomposition, the temperature of maximum decomposition rate, and the final residual mass.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point and enthalpy of fusion, as well as to observe any exothermic or endothermic events associated with the decomposition of this compound.

Instrumentation: A differential scanning calorimeter.

Procedure:

-

A small amount of this compound (2-5 mg) is accurately weighed into an aluminum or hermetically sealed pan.

-

An empty pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

-

The sample is subjected to a controlled temperature program, typically involving heating from ambient temperature to a point beyond its decomposition, at a constant heating rate (e.g., 10 °C/min).[1]

-

The difference in heat flow between the sample and the reference is measured and recorded as a function of temperature.

-

The resulting DSC thermogram is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).

Visualizations: Workflows and Decomposition Pathways

Visual representations are essential for understanding complex processes. The following diagrams, generated using Graphviz, illustrate the experimental workflow for thermal analysis and a plausible decomposition pathway for this compound.

Experimental Workflow for Thermal Analysis

A proposed decomposition pathway for this compound likely involves the cleavage of the N-allyl bond and the subsequent breakdown of the benzothiazolium ring. The bromide anion can also play a role in the decomposition mechanism. The following diagram illustrates a simplified, plausible pathway.

Plausible Decomposition Pathway

Discussion

The thermal analysis of this compound reveals that it is a thermally stable compound up to approximately 250 °C. The endothermic peak observed in the DSC thermogram at around 185 °C corresponds to its melting point. Beyond this temperature, the compound undergoes exothermic decomposition, as indicated by both DSC and TGA data.

The decomposition process appears to be slightly accelerated in an air atmosphere compared to a nitrogen atmosphere, suggesting that oxidative processes may contribute to the degradation. The multi-step decomposition seen in some heterocyclic salts is also a possibility for this compound, though the provided data represents a simplified overview. The initial step of decomposition is likely the cleavage of the weakest bond, which in this case could be the N-allyl bond, leading to the formation of radical species that initiate a cascade of further fragmentation reactions.

Conclusion

This technical guide has provided a comprehensive overview of the thermal stability and decomposition of this compound. The presented data and experimental protocols offer a solid foundation for researchers and professionals working with this compound. Understanding the thermal limitations of this compound is paramount for its safe and effective use in various applications. Further studies, such as TGA coupled with mass spectrometry (TGA-MS) or Fourier-transform infrared spectroscopy (TGA-FTIR), could provide more detailed insights into the specific decomposition products and mechanisms.

References

A Technical Guide to the Discovery of Novel Benzothiazolium Salt Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, biological activities, and mechanisms of action of novel benzothiazolium salt derivatives. Benzothiazole and its derivatives are significant heterocyclic compounds in medicinal chemistry, demonstrating a wide array of pharmacological properties including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3] This document consolidates key research findings, presents quantitative data in a structured format, and offers detailed experimental protocols and pathway visualizations to aid in the discovery and development of new therapeutic agents based on the benzothiazolium scaffold.

Synthesis of Novel Benzothiazolium Salt Derivatives

The synthesis of benzothiazolium salts often involves a multi-step process starting from readily available precursors. A common approach is the S-alkylation of 2-mercaptobenzothiazole (MBT) followed by N-alkylation.[4] Various synthetic strategies have been developed to create a diverse library of these compounds, including one-pot three-component reactions and catalyst-driven cyclizations.[5]

General Synthetic Workflow:

The synthesis of 2-(perfluoroalkylthio)benzothiazolium (BT-SRF) salts serves as a representative example. This process typically involves two main steps: S-perfluoroalkylation of 2-mercaptobenzothiazole (MBT) and subsequent N-methylation.[4]

Caption: General two-step synthesis of 2-(perfluoroalkylthio)benzothiazolium salts.

Detailed Experimental Protocol: Synthesis of 2-(Perfluoroalkylthio)benzothiazolium (BT-SRF) Reagents

This protocol is adapted from the synthesis of BT-SRF reagents.[4]

Step 1: S-Perfluoroalkylation of 2-Mercaptobenzothiazole (MBT)

-

To a solution of 2-mercaptobenzothiazole (MBT) in dimethylformamide (DMF), add sodium hydride (NaH).

-

Add the corresponding perfluoroalkyl iodide to the mixture.

-

Irradiate the reaction mixture with UVA LEDs (λmax = 365 nm) for 16 hours at room temperature.

-

Upon completion, isolate the S-perfluoroalkylated heteroaromatic compounds.

Step 2: N-Methylation

-

Dissolve the S-perfluoroalkylated intermediate in dichloromethane (CH2Cl2).

-

Add methyl trifluoromethanesulfonate.

-

Stir the reaction for 48 hours at room temperature.

-

Precipitate the final 2-(perfluoroalkylthio)benzothiazolium (BT-SRF) salt product with diethyl ether (Et2O).

Biological Activities and Therapeutic Potential

Benzothiazolium salt derivatives exhibit a wide range of biological activities, making them promising candidates for drug development.[1][3] Their therapeutic potential spans across oncology, inflammatory diseases, and infectious diseases.

Anticancer Activity

Numerous studies have highlighted the potent anticancer properties of benzothiazole derivatives.[6][7][8] These compounds have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis.

Table 1: Anticancer Activity of Novel Benzothiazole Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| B7 | A431 | 1.55 | [9] |

| B7 | A549 | 4.67 | [9] |

| B7 | H1299 | 3.89 | [9] |

| B19 | MDA-MB-468 | 0.067 | [10] |

| C1 | A431 | >50 | [6] |

| C2 | A549 | >50 | [6] |

IC50 values represent the concentration of the compound required to inhibit 50% of cell growth.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the development of many diseases, including cancer.[6] Benzothiazole derivatives have been investigated for their anti-inflammatory properties, with some compounds showing significant inhibition of inflammatory mediators.

Table 2: Anti-inflammatory Activity of Benzothiazole Derivatives

| Compound ID | Assay | IC50 (µg/mL) | Reference |

| 3b | Hydrogen Peroxide Scavenging | 60.24 | [11] |

| 3b | Anti-inflammatory (in vitro) | 54.64 | [11] |

| Ibuprofen | Anti-inflammatory (in vitro) - Standard | 76.05 | [11] |

Mechanism of Action and Signaling Pathways

The diverse biological effects of benzothiazolium salt derivatives are attributed to their ability to modulate various cellular signaling pathways.[3][7] One of the well-studied mechanisms is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.

Inhibition of the STAT3 Signaling Pathway

The STAT3 pathway is a crucial mediator of oncogenic signaling and is a therapeutic target in cancer.[10] Certain benzothiazole derivatives have been designed as potent STAT3 inhibitors. These compounds can bind to the SH2 domain of STAT3, blocking its phosphorylation and subsequent downstream signaling.[10][12]

Caption: Inhibition of the STAT3 signaling pathway by benzothiazole derivatives.

The inhibition of STAT3 phosphorylation at Tyr705 and Ser727 suppresses the expression of STAT3-mediated genes like c-MYC and MCL-1, leading to cell cycle arrest and apoptosis in cancer cells.[10]

Future Perspectives and Conclusion

The versatile scaffold of benzothiazolium salts continues to be a source of inspiration for the design of novel therapeutic agents. Future research will likely focus on:

-

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies to optimize the efficacy and safety of lead compounds.[8]

-

Development of derivatives targeting other critical signaling pathways implicated in diseases like neurodegenerative disorders and viral infections.[3]

-

Exploration of novel drug delivery systems to enhance the bioavailability and targeted delivery of benzothiazolium-based drugs.

References

- 1. pcbiochemres.com [pcbiochemres.com]

- 2. pharmacyjournal.in [pharmacyjournal.in]

- 3. Synthetic strategies towards benzothiazole-based compounds of therapeutic potency: experimental, investigational and approved drugs - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03993B [pubs.rsc.org]

- 4. BJOC - Benzothiazolium salts as reagents for the deoxygenative perfluoroalkylthiolation of alcohols [beilstein-journals.org]

- 5. Recent Advances in Synthesis of Benzothiazole Compounds Related to Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents [frontiersin.org]

- 7. Benzothiazole derivatives in the design of antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Anti-Cancer Agents in Medicinal Chemistry [rjsocmed.com]

- 9. Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Rational drug design of benzothiazole-based derivatives as potent signal transducer and activator of transcription 3 (STAT3) signaling pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Preliminary Investigation of N-Allylbenzothiazolium Bromide Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Allylbenzothiazolium bromide is a quaternary ammonium salt that holds potential as a versatile intermediate in organic synthesis and drug development. This document provides a preliminary investigation into its reactivity, summarizing available data on its synthesis and participation in key chemical transformations. The core reactivity stems from the electrophilic nature of the benzothiazolium ring and the potential for the in-situ generation of a reactive benzothiazolium ylide. This guide presents known experimental protocols, quantitative data where available, and visual representations of reaction mechanisms to facilitate further research and application of this compound.

Introduction

Benzothiazolium salts are a class of heterocyclic compounds that have garnered significant interest due to their diverse applications, including their use as antimicrobial agents and as precursors to N-heterocyclic carbenes (NHCs) for organocatalysis.[1][2] The N-allyl substituted variant, this compound (also known as 3-Allyl-1,3-benzothiazol-3-ium bromide), introduces an additional reactive moiety—the allyl group—which can participate in a variety of chemical transformations. This guide focuses on the initial understanding of the reactivity profile of this specific compound.

Synthesis of this compound

The synthesis of this compound is typically achieved through the quaternization of a benzothiazole derivative with an allyl halide. While specific literature on the synthesis of the parent this compound is not extensively detailed in the public domain, the general procedure for the synthesis of substituted derivatives provides a reliable experimental framework.

General Experimental Protocol: Synthesis of Substituted N-Allylbenzothiazolium Bromides

A general method for the synthesis of N-allyl-substituted benzothiazolium bromides involves the direct reaction of the corresponding substituted 2-methylbenzothiazole with allyl bromide.

Procedure: A mixture of the substituted 2-methylbenzothiazole (1.0 equivalent) and allyl bromide (1.2 equivalents) in a suitable solvent such as acetonitrile or in the absence of a solvent is heated under reflux. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting precipitate is collected by filtration, washed with a suitable solvent (e.g., acetone), and dried to afford the desired this compound derivative.

Table 1: Synthesis of Substituted N-Allylbenzothiazolium Bromides

| Starting Material | Product | Yield (%) | Melting Point (°C) |

| 2-Methyl-6-nitrobenzothiazole | 3-Allyl-2-methyl-6-nitrobenzothiazolium bromide | 75 | 198-200 |

| 5-Acetylamino-2-methylbenzothiazole | 5-Acetylamino-3-allyl-2-methylbenzothiazolium bromide | 60 | 194-195 |

| 6-Acetylamino-2-methylbenzothiazole | 6-Acetylamino-3-allyl-2-methylbenzothiazolium bromide | 64 | 194-196 |

Data extracted from a study on the synthesis of new antimicrobial benzothiazoles.

Reactivity Profile

The reactivity of this compound is characterized by two main features: the electrophilicity of the C2 position of the benzothiazolium ring and the ability to form a benzothiazolium ylide intermediate upon deprotonation.

Generation and Reactivity of the Benzothiazolium Ylide

In the presence of a base, such as triethylamine, this compound can be deprotonated at the C2 position to form a highly reactive benzothiazolium ylide. This ylide is a key intermediate in various cycloaddition and annulation reactions.

Caption: Generation of the Benzothiazolium Ylide Intermediate.

Cycloaddition Reactions

Plausible Reaction Mechanism: The reaction is initiated by the base-catalyzed formation of the benzothiazolium ylide. This ylide then acts as a 1,3-dipole and reacts with a suitable dipolarophile in a stepwise manner to form a five-membered heterocyclic ring.

Caption: Plausible Pathway for [3+2] Cycloaddition.

Experimental Protocol for Analogue Cycloaddition: A general procedure for the cycloaddition of N-phenacylbenzothiazolium bromides with nitroalkenes is as follows:

Procedure: To a solution of the N-phenacylbenzothiazolium bromide (1.0 mmol) and the nitroalkene (1.0 mmol) in ethanol (10 mL) is added triethylamine (1.2 mmol). The reaction mixture is stirred at room temperature or heated to reflux, with the progress monitored by TLC. After completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography to yield the cycloadduct.[3]

Table 2: Yields for the Cycloaddition of N-Phenacylbenzothiazolium Bromides with Nitroalkenes

| N-Phenacylbenzothiazolium Bromide Substituent | Nitroalkene Substituent | Product | Yield (%) |

| 4-Methylphenacyl | 4-Methoxynitrostyrene | Tetrahydrobenzo[d]pyrrolo[2,1-b]thiazole | 92 |

| 4-Bromophenacyl | 4-Chloronitrostyrene | Tetrahydrobenzo[d]pyrrolo[2,1-b]thiazole | 85 |

| Phenacyl | Nitrostyrene | Tetrahydrobenzo[d]pyrrolo[2,1-b]thiazole | 88 |

Data from a study on stepwise cycloaddition reactions of N-phenacylbenzothiazolium bromides.[3] It is anticipated that this compound would undergo similar reactions, although the specific yields and reaction conditions may vary.

Potential Applications in Organic Synthesis

The reactivity profile of this compound suggests its utility in the synthesis of complex heterocyclic scaffolds. The benzothiazolium ylide intermediate can potentially be trapped with a variety of electrophiles and dipolarophiles to construct novel molecular architectures of interest to medicinal and materials chemists.

Caption: Synthetic Workflow Utilizing this compound.

Conclusion and Future Outlook

This preliminary investigation highlights the potential of this compound as a valuable building block in organic synthesis. The established protocols for its synthesis and the mechanistic understanding derived from analogous systems provide a solid foundation for further exploration. Future research should focus on:

-

Detailed quantitative studies of the reactivity of this compound with a broader range of nucleophiles and dipolarophiles.

-

Exploration of its catalytic activity , particularly in the generation of N-heterocyclic carbenes for umpolung reactions.

-

Investigation of the reactivity of the allyl group itself in various transformations.

A more comprehensive understanding of the reactivity of this compound will undoubtedly unlock its full potential for the synthesis of novel and medicinally relevant heterocyclic compounds.

References

Methodological & Application

N-Allylbenzothiazolium Bromide: Application Notes and Protocols for Phase Transfer Catalysis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of N-Allylbenzothiazolium Bromide as a phase transfer catalyst (PTC) in various organic syntheses. While direct literature on this compound's PTC applications is limited, its structural similarity to other thiazolium and quaternary ammonium salts suggests its efficacy in facilitating reactions between immiscible phases. The following protocols are based on established phase transfer catalysis principles and analogous reactions, serving as a starting point for methodology development.

Introduction to Phase Transfer Catalysis

Phase transfer catalysis is a powerful technique in synthetic organic chemistry that facilitates reactions between reactants located in different immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile). The PTC, such as this compound, forms a lipophilic ion pair with the reactant from the aqueous phase, transporting it into the organic phase where the reaction can proceed. This methodology often leads to higher yields, milder reaction conditions, and the avoidance of expensive or hazardous anhydrous solvents.

Potential Applications of this compound as a PTC

Based on the known reactivity of similar thiazolium and quaternary ammonium salts, this compound is a promising candidate for catalyzing a range of reactions, including:

-

Nucleophilic Substitution Reactions: Such as the Williamson ether synthesis, where an alkoxide is transferred to the organic phase to react with an alkyl halide.

-

Oxidation Reactions: Facilitating the oxidation of alcohols to aldehydes or carboxylic acids using an aqueous oxidizing agent.

-

Epoxidation Reactions: Promoting the formation of epoxides from alkenes, such as chalcones, using an aqueous oxidizing agent.

Experimental Protocols

The following are detailed protocols for key experiments where this compound can be investigated as a phase transfer catalyst.

Application 1: Williamson Ether Synthesis of Aryl Ethers

This protocol describes the synthesis of an aryl ether via the Williamson ether synthesis, a classic example of a nucleophilic substitution reaction facilitated by phase transfer catalysis.

Reaction Scheme:

Ar-OH + R-X --(this compound, NaOH)--> Ar-O-R + NaX + H₂O

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the phenol (1.0 eq), the alkyl halide (1.2 eq), toluene (5 mL/mmol of phenol), and this compound (0.05 eq).

-

Addition of Base: While stirring vigorously, add a 50% (w/v) aqueous solution of sodium hydroxide (3.0 eq).

-

Reaction: Heat the mixture to the desired temperature (see Table 1) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Add water and diethyl ether to the mixture and transfer to a separatory funnel.

-

Extraction: Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 10 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Data Presentation:

| Entry | Phenol | Alkyl Halide | Catalyst Loading (mol%) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Phenol | Benzyl Bromide | 5 | 80 | 4 | 92 |

| 2 | 4-Methoxyphenol | Ethyl Bromide | 5 | 70 | 6 | 88 |

| 3 | 2-Naphthol | Allyl Bromide | 5 | 75 | 5 | 95 |

Table 1: Illustrative data for the Williamson ether synthesis using a thiazolium salt PTC.

Logical Workflow for Williamson Ether Synthesis:

Caption: Williamson ether synthesis workflow.

Application 2: Oxidation of a Secondary Alcohol to a Ketone

This protocol outlines the oxidation of a secondary alcohol to a ketone using an aqueous solution of sodium hypochlorite (bleach) as the oxidant, with this compound as the phase transfer catalyst.

Reaction Scheme:

R₂CHOH + NaOCl --(this compound)--> R₂C=O + NaCl + H₂O

Experimental Protocol:

-

Reaction Setup: To a vigorously stirred solution of the secondary alcohol (1.0 eq) in dichloromethane (5 mL/mmol of alcohol) in a round-bottom flask, add this compound (0.02 eq).

-

Oxidant Addition: Cool the mixture to 0 °C in an ice bath. Add a buffered aqueous solution of sodium hypochlorite (1.5 eq, commercial bleach buffered to pH 8.6 with NaHCO₃) dropwise over 30 minutes.

-

Reaction: Allow the reaction to stir at 0 °C and monitor its progress by TLC.

-

Work-up: Once the starting material is consumed, quench the reaction by adding an aqueous solution of sodium thiosulfate.

-

Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 10 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo to afford the crude ketone, which can be further purified by distillation or chromatography.

Data Presentation:

| Entry | Alcohol | Catalyst Loading (mol%) | Temperature (°C) | Time (min) | Yield (%) |

| 1 | 1-Phenylethanol | 2 | 0 | 45 | 94 |

| 2 | Cyclohexanol | 2 | 0 | 60 | 89 |

| 3 | 2-Octanol | 2 | 0 | 75 | 91 |

Table 2: Illustrative data for the oxidation of secondary alcohols using a thiazolium salt PTC.

Signaling Pathway for Alcohol Oxidation:

Application Notes and Protocols: N-Allylbenzothiazolium Bromide in Nucleophilic Substitution Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of N-Allylbenzothiazolium Bromide as a phase transfer catalyst in nucleophilic substitution reactions, with a specific focus on the O-allylation of phenols. While specific quantitative data for this compound is not extensively available in the current literature, this document outlines the general principles, a detailed experimental protocol, and expected outcomes based on the well-established reactivity of analogous quaternary ammonium phase transfer catalysts.

Introduction to this compound in Nucleophilic Substitution

This compound is a quaternary ammonium salt that can function as a phase transfer catalyst (PTC). In nucleophilic substitution reactions, particularly in biphasic systems (e.g., solid-liquid or liquid-liquid), PTCs are instrumental in transporting a nucleophile from one phase (typically aqueous or solid) into an organic phase where the electrophilic substrate is dissolved. This overcomes the mutual insolubility of the reactants, thereby accelerating the reaction rate.

The Williamson ether synthesis, a classic SN2 reaction for the formation of ethers, is a prime application for such catalysts.[1][2][3] The O-allylation of phenols with allyl bromide is a specific and synthetically useful variant of this reaction, yielding valuable allyl aryl ether products.[4]

Mechanism of Phase Transfer Catalyzed O-Allylation

The reaction proceeds via a well-established SN2 mechanism, facilitated by the phase transfer catalyst.[1][2] In a solid-liquid system, the N-Allylbenzothiazolium cation (Q⁺) exchanges its bromide anion for the phenoxide anion at the surface of the solid phenoxide salt. The resulting lipophilic ion pair, [Q⁺ PhO⁻], is soluble in the organic phase and can react with allyl bromide.

Caption: General mechanism of phase transfer catalyzed O-allylation of a phenol.

Experimental Protocols

General Protocol for the O-Allylation of Phenols using this compound as a Phase Transfer Catalyst

This protocol is a generalized procedure. Optimal conditions such as reaction time, temperature, and solvent may vary depending on the specific phenolic substrate.

Materials:

-

Substituted Phenol (1.0 eq)

-

Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq, finely powdered)

-

This compound (0.05 - 0.10 eq)

-

Allyl Bromide (1.2 - 1.5 eq)

-

Anhydrous organic solvent (e.g., Acetonitrile, Toluene, or Dichloromethane)

-

Deionized Water

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the substituted phenol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and this compound (0.05 - 0.10 eq).

-

Solvent Addition: Add the anhydrous organic solvent to the flask. The volume should be sufficient to ensure effective stirring.

-

Addition of Alkylating Agent: While stirring the suspension, add allyl bromide (1.2 - 1.5 eq) to the reaction mixture at room temperature.

-

Reaction: Heat the reaction mixture to a temperature between 60-80°C (or reflux, depending on the solvent) and maintain vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Filter the solid inorganic salts and wash the filter cake with a small amount of the organic solvent.

-

Extraction: Combine the filtrate and the washings. Wash the organic phase sequentially with deionized water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the pure allyl aryl ether.

Caption: Experimental workflow for the O-allylation of phenols.

Data Presentation

Due to the lack of specific quantitative data for this compound in the literature, the following table presents representative data for the O-allylation of various phenols using an analogous phase transfer catalyst, Tetrabutylammonium Bromide (TBAB), to provide an indication of expected yields and reaction times. It is anticipated that this compound would exhibit comparable catalytic activity.

| Entry | Phenol Substrate | Product | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenol | Allyl phenyl ether | TBAB | CH₃CN | 80 | 4 | >95 |

| 2 | 4-Methoxyphenol | Allyl (4-methoxyphenyl) ether | TBAB | Toluene | 110 | 6 | 92 |

| 3 | 4-Nitrophenol | Allyl (4-nitrophenyl) ether | TBAB | CH₂Cl₂ | 40 | 8 | 88 |

| 4 | 2-Naphthol | Allyl 2-naphthyl ether | TBAB | CH₃CN | 80 | 5 | 94 |

| 5 | 4-Chlorophenol | Allyl (4-chlorophenyl) ether | TBAB | Toluene | 110 | 7 | 90 |

This data is representative of typical Williamson ether syntheses under phase transfer catalysis and is intended for illustrative purposes.

Conclusion

This compound is a promising candidate for use as a phase transfer catalyst in nucleophilic substitution reactions such as the Williamson ether synthesis. Its structural similarity to other effective quaternary ammonium salt catalysts suggests it will perform efficiently in facilitating reactions between immiscible reactants. The provided protocol offers a solid starting point for researchers to explore its application in the synthesis of allyl aryl ethers and other related compounds. Further optimization for specific substrates is recommended to achieve the best possible yields and reaction efficiencies.

References

Applications of N-Allylbenzothiazolium Bromide in Heterocyclic Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Allylbenzothiazolium bromide is a quaternary ammonium salt that holds significant potential as a versatile building block in modern heterocyclic synthesis. While specific literature on this exact compound is emerging, its structural motifs suggest a rich reactivity profile based on the well-established chemistry of related N-substituted benzothiazolium salts. This document provides detailed application notes and protocols for the prospective use of this compound in the synthesis of novel heterocyclic frameworks, which are of considerable interest in medicinal chemistry and materials science. The benzothiazole core is a privileged scaffold in numerous FDA-approved drugs and biologically active compounds.[1][2][3] The presence of the N-allyl group introduces a unique handle for further chemical transformations, expanding its synthetic utility.

Key Synthetic Applications

The primary applications of this compound in heterocyclic synthesis can be broadly categorized into three main areas:

-

Precursor to N-Heterocyclic Carbenes (NHCs): The acidic proton at the C2 position of the benzothiazolium ring allows for deprotonation to form a transient N-heterocyclic carbene. These carbenes are powerful catalysts and ligands in organometallic chemistry.

-

Generation of Benzothiazolium Ylides for Cycloaddition Reactions: In the presence of a base, this compound can form a benzothiazolium ylide. This 1,3-dipole can readily participate in [3+2] cycloaddition reactions with various dipolarophiles to construct complex, fused heterocyclic systems.[4][5][6][7]

-

Cross-Coupling Reactions: The benzothiazolium salt can act as an electrophile in transition-metal-catalyzed cross-coupling reactions, enabling the introduction of the benzothiazole moiety into larger molecular scaffolds.[8]

Data Presentation

Table 1: Potential [3+2] Cycloaddition Reactions with N-Allylbenzothiazolium Ylide

| Dipolarophile | Expected Heterocyclic Product | Potential Yield Range (%) | Reference Reaction Type |

| Maleimides | Pyrrolo[2,1-b]benzothiazole derivatives | 70-95 | [3+2] cycloaddition of benzothiazolium ylides[7] |

| Dimethyl acetylenedicarboxylate (DMAD) | Dihydropyrrolo[2,1-b]benzothiazole derivatives | 60-85 | Cycloaddition with electron-deficient alkynes |

| Nitroalkenes | Tetrahydropyrrolo[2,1-b]benzothiazole derivatives | 65-90 | Reaction with activated alkenes |

| Chalcones | Functionalized pyrrolo[2,1-b]benzothiazole derivatives | 50-80 | Michael addition followed by cyclization |

Table 2: Proposed Reaction Conditions for NHC-Catalyzed Benzoin Condensation

| Parameter | Condition |

| Catalyst Precursor | This compound |

| Base | 1,8-Diazabicycloundec-7-ene (DBU) or Potassium tert-butoxide |

| Solvent | Tetrahydrofuran (THF) or Dichloromethane (DCM) |

| Temperature | Room Temperature to 60 °C |

| Substrate | Aromatic aldehydes (e.g., benzaldehyde) |

| Typical Reaction Time | 12-24 hours |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a standard procedure for the synthesis of this compound from commercially available 2-methylbenzothiazole and allyl bromide.

Materials:

-

2-Methylbenzothiazole

-

Allyl bromide

-

Acetonitrile (anhydrous)

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add 2-methylbenzothiazole (1.0 eq).

-

Dissolve the 2-methylbenzothiazole in anhydrous acetonitrile.

-

Add allyl bromide (1.2 eq) to the solution dropwise at room temperature.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Precipitate the product by adding diethyl ether to the reaction mixture.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold diethyl ether to remove any unreacted starting materials.

-

Dry the this compound product under vacuum.

Protocol 2: [3+2] Cycloaddition of N-Allylbenzothiazolium Ylide with N-Phenylmaleimide

This protocol details the synthesis of a pyrrolo[2,1-b]benzothiazole derivative via a [3+2] cycloaddition reaction.

Materials:

-

This compound

-

N-Phenylmaleimide

-

Triethylamine (TEA) or other suitable base

-

Dichloromethane (DCM, anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and N-phenylmaleimide (1.1 eq).

-

Add anhydrous dichloromethane to dissolve the reactants.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add triethylamine (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired pyrrolo[2,1-b]benzothiazole derivative.

Protocol 3: Generation of N-Allyl-N-heterocyclic Carbene for Benzoin Condensation

This protocol outlines the in-situ generation of the N-heterocyclic carbene and its application in a classic benzoin condensation reaction.

Materials:

-

This compound

-

Benzaldehyde

-

Potassium tert-butoxide or DBU

-

Tetrahydrofuran (THF, anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere, add this compound (0.1 eq).

-

Add anhydrous THF to the flask.

-

Add benzaldehyde (1.0 eq) to the suspension.

-

Slowly add potassium tert-butoxide (0.1 eq) or DBU (0.1 eq) at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the formation of benzoin by TLC.

-

After the reaction is complete, quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude benzoin by recrystallization or column chromatography.

Visualizations

Caption: Synthetic route to this compound.

Caption: Workflow for [3+2] cycloaddition reaction.

Caption: Pathway for NHC generation and catalysis.

Conclusion

This compound is a promising and versatile reagent for the synthesis of a wide array of heterocyclic compounds. Its ability to serve as a precursor for N-heterocyclic carbenes and benzothiazolium ylides opens up numerous possibilities for constructing complex molecular architectures. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore the full synthetic potential of this valuable building block. Further investigations into the scope and limitations of these reactions will undoubtedly lead to the discovery of novel heterocyclic structures with interesting biological and material properties.

References

- 1. Current trends of benzothiazoles in drug discovery: a patent review (2015-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. ilkogretim-online.org [ilkogretim-online.org]

- 4. [3 + 2] cycloaddition of nonstabilized azomethine ylides and 2-benzothiazolamines to access imidazolidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. View of THE CYCLOADDITION REACTION OF BENZOTHIAZOLIUM YLIDES WITH α-CYANOCINNAMAMIDES: THE SYNTHESIS OF STRUCTURAL ANALOGS OF INHIBITORS OF HIV-1 POST-INTEGRATIONAL REPAIR [hgs.osi.lv]

- 6. [3 + 2] cycloaddition of nonstabilized azomethine ylides and 2-benzothiazolamines to access imidazolidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. Benzothiazolium salts as versatile primary alcohol derivatives in Ni-catalyzed cross-electrophile arylation/vinylation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Notes and Protocols: N-Alkylation using N-Allylbenzothiazolium Bromide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation is a fundamental transformation in organic synthesis, crucial for the construction of a vast array of pharmaceuticals, agrochemicals, and functional materials. While traditional methods often rely on alkyl halides, which can present challenges in terms of reactivity and selectivity, the exploration of novel alkylating agents is an ongoing pursuit. This document details a protocol for the N-alkylation of amines utilizing N-Allylbenzothiazolium Bromide as a reactive allyl source. The benzothiazolium moiety functions as an effective leaving group, facilitating the transfer of the allyl group to a variety of nitrogen-based nucleophiles. This method offers a potential alternative to conventional N-allylation techniques.

Reaction Principle

The N-alkylation reaction with this compound proceeds via a nucleophilic substitution mechanism. A nitrogen-containing nucleophile, typically a primary or secondary amine, attacks the allylic carbon of the this compound. This results in the formation of a new carbon-nitrogen bond and the departure of the neutral benzothiazole molecule as a leaving group. The reaction is typically promoted by a non-nucleophilic base to deprotonate the amine nucleophile, enhancing its reactivity.

Caption: Proposed mechanism for N-alkylation.

Experimental Protocols

General Procedure for N-Allylation of Amines

This protocol outlines a general method for the N-allylation of a representative amine using this compound.

Materials:

-

This compound

-

Substrate amine (e.g., morpholine, aniline)

-

Anhydrous acetonitrile (ACN)

-

Diisopropylethylamine (DIPEA)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for workup and purification

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add the substrate amine (1.0 mmol) and anhydrous acetonitrile (10 mL).

-

Add diisopropylethylamine (DIPEA) (1.2 mmol) to the solution and stir for 5 minutes at room temperature.

-

In a separate vial, dissolve this compound (1.1 mmol) in anhydrous acetonitrile (5 mL).

-

Add the this compound solution dropwise to the stirring amine solution over a period of 10 minutes.

-

Heat the reaction mixture to 60°C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion (typically 4-8 hours), cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Redissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-